molecular formula C15H24N2O B7986831 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7986831
M. Wt: 248.36 g/mol
InChI Key: CUNBLCVPFGTCRK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the ethanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products

    Oxidation: Formation of benzyl aldehyde or benzoic acid.

    Reduction: Formation of 2-[®-3-(Methyl-amino)-piperidin-1-yl]-ethanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[®-3-(Benzyl-amino)-piperidin-1-yl]-ethanol
  • 2-[®-3-(Methyl-amino)-piperidin-1-yl]-ethanol
  • 2-[®-3-(Phenyl-methyl-amino)-piperidin-1-yl]-ethanol

Uniqueness

2-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is unique due to the presence of both benzyl and methyl groups attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)15-8-5-9-17(13-15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNBLCVPFGTCRK-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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